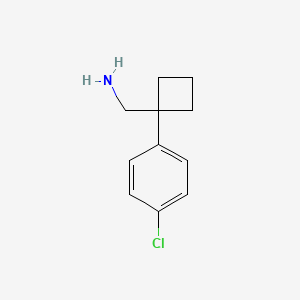

(1-(4-Chlorophenyl)cyclobutyl)methanamine

描述

(1-(4-Chlorophenyl)cyclobutyl)methanamine is an organic compound with the molecular formula C11H14ClN. It is a versatile small molecule scaffold used in various research and industrial applications. The compound features a cyclobutyl ring substituted with a 4-chlorophenyl group and a methanamine group, making it a unique structure with potential for diverse chemical reactivity .

准备方法

The synthesis of (1-(4-Chlorophenyl)cyclobutyl)methanamine can be achieved through several methods:

Reaction of 1,4-dibromocyclobutane with 4-chlorophenylamine: This method involves the nucleophilic substitution of bromine atoms with the amine group of 4-chlorophenylamine.

Reduction of 1-(4-chlorophenyl)cyclobutanecarbonitrile: This method uses reducing agents such as lithium aluminium hydride in tetrahydrofuran at 0°C to convert the nitrile group to a methanamine group.

Industrial production methods typically involve optimizing these synthetic routes to achieve higher yields and purity, often using automated and scalable processes.

化学反应分析

(1-(4-Chlorophenyl)cyclobutyl)methanamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminium hydride can further modify the amine group or reduce other functional groups present in the molecule.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amine group, to form derivatives with different substituents.

Common reagents and conditions used in these reactions include organic solvents like methanol, diethyl ether, and tetrahydrofuran, as well as catalysts and specific temperature and pressure conditions to optimize reaction rates and yields .

科学研究应用

(1-(4-Chlorophenyl)cyclobutyl)methanamine has several scientific research applications:

Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Biology: The compound is used in biochemical assays to investigate enzyme interactions and metabolic pathways.

Medicine: Research into potential therapeutic applications, including its role as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

作用机制

The mechanism of action of (1-(4-Chlorophenyl)cyclobutyl)methanamine involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to bind to specific sites, modulating biological pathways and exerting its effects. Detailed studies on its binding affinity and interaction kinetics are essential to understand its full mechanism of action .

相似化合物的比较

(1-(4-Chlorophenyl)cyclobutyl)methanamine can be compared with similar compounds such as:

(1-(4-Chlorophenyl)cyclobutanecarbonitrile): Similar structure but with a nitrile group instead of a methanamine group.

(1-(4-Chlorophenyl)cyclobutyl)methanol: Similar structure but with a hydroxyl group instead of a methanamine group.

(1-(4-Chlorophenyl)cyclobutyl)acetic acid: Similar structure but with a carboxylic acid group instead of a methanamine group.

The uniqueness of this compound lies in its methanamine group, which provides distinct reactivity and potential for diverse applications .

生物活性

(1-(4-Chlorophenyl)cyclobutyl)methanamine, a compound characterized by its cyclobutane ring and a 4-chlorophenyl substitution, has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy in various biological contexts.

Chemical Structure and Properties

The compound has the following chemical structure:

- Molecular Formula : CHClN

- CAS Number : 63010-09-3

- Molecular Weight : 211.69 g/mol

The presence of the chlorophenyl group is significant as it often influences the compound's interaction with biological targets, enhancing its pharmacological profile.

Antibacterial Activity

Research indicates that derivatives of compounds similar to this compound exhibit antibacterial properties. For instance, studies have shown moderate to strong activity against Salmonella typhi and Bacillus subtilis, with some compounds demonstrating IC values as low as 2.14 µM against urease, a critical enzyme in bacterial metabolism .

Enzyme Inhibition

The compound has been evaluated for its ability to inhibit key enzymes involved in various metabolic processes:

- Acetylcholinesterase (AChE) : Inhibitors of AChE are crucial for treating conditions like Alzheimer's disease. Compounds structurally related to this compound have shown promising results in AChE inhibition assays.

- Urease : The compound's strong inhibitory action on urease suggests potential applications in treating infections caused by urease-producing bacteria .

The biological activity of this compound can be attributed to several mechanisms:

- Binding Interactions : Docking studies reveal that the compound interacts effectively with amino acids in target proteins, which may enhance its inhibitory effects on enzymes like AChE and urease .

- Structural Features : The cyclobutane ring and chlorophenyl substitution play a pivotal role in modulating the compound's lipophilicity and binding affinity, influencing its overall biological efficacy.

Study on Antibacterial Efficacy

In a recent study, a series of compounds derived from similar structures were tested against various bacterial strains. The results indicated that compounds with a 4-chlorophenyl group exhibited enhanced antibacterial activity compared to their non-substituted counterparts. The most active derivatives showed IC values significantly lower than the reference standard thiourea .

Enzyme Inhibition Studies

Another study focused on the enzyme inhibition properties of related compounds. It was found that several derivatives demonstrated strong inhibitory effects on both AChE and urease, suggesting that modifications to the amine group could further enhance these activities .

常见问题

Q. Basic: What are the common synthetic routes for (1-(4-Chlorophenyl)cyclobutyl)methanamine?

The synthesis typically involves cyclization and amine functionalization. A representative pathway (Figure 1) starts with 4-chlorophenyl precursors, where cyclobutane rings are formed via [2+2] photocycloaddition or acid-catalyzed cyclization. Subsequent reductive amination or nucleophilic substitution introduces the methanamine group. For example, describes a route using 3,3-difluorocyclobutanone reacted with methoxymethylamine, followed by sodium borohydride reduction . Key steps include:

- Cyclobutane formation : Optimize reaction time and temperature to minimize byproducts (e.g., ring-opening).

- Amine introduction : Use catalysts like Pd/C for hydrogenation or NaBH₃CN for reductive amination to improve yield .

Q. Advanced: How can reaction conditions be optimized to improve enantiomeric purity in asymmetric synthesis?

Asymmetric catalysis (e.g., chiral auxiliaries or transition-metal complexes) is critical. highlights a symbiotic transition-metal/organocatalysis system for ambient amine oxidation, achieving >90% enantiomeric excess (ee) for related compounds. Methodological considerations:

- Catalyst screening : Test chiral ligands (e.g., BINAP, Salen) with Cu or Ru catalysts.

- Solvent effects : Polar aprotic solvents (e.g., DMF) enhance stereoselectivity.

- Kinetic resolution : Monitor ee via chiral HPLC (e.g., Chiralpak AD-H column) .

Q. Basic: What spectroscopic methods are used to characterize this compound?

Standard techniques include:

- ¹H/¹³C NMR : Aromatic protons (δ 7.2–7.4 ppm, doublets) and cyclobutane CH₂ (δ 2.5–3.5 ppm) confirm structure ( reports δ 8.26 ppm for imine protons in analogs) .

- HRMS : Molecular ion [M+H]⁺ matches theoretical mass (e.g., C₁₁H₁₃ClN: 194.0735).

- IR : N-H stretches (~3300 cm⁻¹) and C-Cl (750 cm⁻¹) validate functional groups.

Q. Advanced: How to resolve contradictions in NMR data for structurally similar impurities?

Co-eluting impurities (e.g., regioisomers) require advanced separation and analysis:

- 2D NMR (COSY, HSQC) : Differentiate overlapping signals by correlating ¹H-¹³C couplings.

- GC-MS with derivatization : Use trifluoroacetic anhydride to enhance volatility and fragmentation patterns .

- Crystallography : Single-crystal X-ray diffraction resolves ambiguous stereochemistry (e.g., cyclobutane chair vs. boat conformers) .

Q. Basic: What pharmacological activities are associated with this compound derivatives?

Analogous compounds (e.g., Sibutramine in ) act as serotonin-norepinephrine reuptake inhibitors (SNRIs). Key activities:

- Appetite suppression : Assess via in vivo feeding assays in rodent models.

- Metabolic modulation : Measure energy expenditure using indirect calorimetry .

Q. Advanced: How to design structure-activity relationship (SAR) studies for analogs with substituted aryl groups?

Systematic substitution at the 4-chlorophenyl or cyclobutane positions alters activity:

- Electron-withdrawing groups : Introduce -CF₃ or -NO₂ to enhance binding affinity ( shows reduced wheat germination with nitro-substituted analogs) .

- Steric effects : Compare para vs. meta substitution using molecular docking (e.g., AutoDock Vina) to predict target interactions.

- Biological assays : Test analogs in vitro (e.g., serotonin transporter binding assays) and in vivo (e.g., metabolic cages) .

Q. Basic: What chromatographic methods are recommended for purity analysis?

Reverse-phase HPLC (C18 column, 5 µm) with UV detection (λ = 254 nm) is standard. details a GC method using a G5 phase column (0.5 mm × 15 m) with temperature programming (100°C to 215°C) to separate impurities like N-methylated byproducts .

Q. Advanced: How to troubleshoot co-elution of impurities in HPLC/GC profiles?

- Gradient optimization : Adjust acetonitrile/water ratios (e.g., 40% to 90% over 20 min) to improve resolution.

- Derivatization : Use dansyl chloride for amines to enhance UV absorption and retention time shifts.

- LC-MS/MS : Identify co-eluting species via fragmentation patterns (e.g., m/z 279.85 for parent ion) .

Q. Basic: What are the stability considerations for this compound?

- Light sensitivity : Store in amber vials at -20°C to prevent photodegradation.

- Moisture control : Use molecular sieves in anhydrous solvents during synthesis.

- pH stability : Avoid strong acids/bases to prevent cyclobutane ring cleavage .

Q. Advanced: How to analyze degradation pathways under accelerated stability conditions?

- Forced degradation : Expose to 40°C/75% RH for 4 weeks, then profile via LC-MS.

- Kinetic modeling : Calculate activation energy (Eₐ) using Arrhenius plots to predict shelf life.

- Mechanistic studies : Identify hydrolysis products (e.g., 4-chlorobenzoic acid) via NMR .

Q. Table 1: Key Impurities and Chromatographic Resolution (Adapted from )

| Compound | Relative Retention Time (RRT) | Resolution (R) |

|---|---|---|

| N-Methylated byproduct | 0.42 | ≥1.3 |

| Cyclobutane ring-opened derivative | 1.19 | ≥1.5 |

| 4-Chlorophenyl isomer | 1.45 | ≥2.0 |

Note: Column: G5 phase (0.5 mm × 15 m); Carrier gas: N₂ (7.5 mL/min) .

属性

IUPAC Name |

[1-(4-chlorophenyl)cyclobutyl]methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14ClN/c12-10-4-2-9(3-5-10)11(8-13)6-1-7-11/h2-5H,1,6-8,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJISRXVFSSVMQD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)(CN)C2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10491288 | |

| Record name | 1-[1-(4-Chlorophenyl)cyclobutyl]methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10491288 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63010-09-3 | |

| Record name | 1-[1-(4-Chlorophenyl)cyclobutyl]methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10491288 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [1-(4-chlorophenyl)cyclobutyl]methanamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。